molecular formula C17H21NO4 B1247458 11alpha-Hydroxygalanthamine

11alpha-Hydroxygalanthamine

Cat. No. B1247458
M. Wt: 303.35 g/mol
InChI Key: YLFKDWVECRVHGB-LSCFUAHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11alpha-Hydroxygalanthamine is a benzazepine.

Scientific Research Applications

Acetylcholinesterase Inhibitory Activity

11alpha-Hydroxygalanthamine, an epimer of the previously isolated alkaloid habranthine, exhibits significant in vitro acetylcholinesterase inhibitory activity. This is relevant in the context of Alzheimer's disease treatment. Galanthamine, a related compound, is obtained from Amaryllidaceae plants and is used in marketed drugs like Razadyne® and Reminyl® for Alzheimer's disease. The demand for galanthamine has led to exploration for new sources and related bioactive alkaloids for treating Alzheimer's disease (Andrade et al., 2011).

Lack of Cytotoxicity in Mammalian Cell Lines

Research on 11alpha-Hydroxygalanthamine, along with other alkaloids from Cyrtanthus obliquus, indicated that these compounds do not show cytotoxicity at concentrations up to 100 micrograms per milliliter against two mammalian cell lines. This suggests a potential safety profile in biological contexts (Brine et al., 2002).

Novel Natural Ecdysteroids

11alpha-Hydroxypoststerone, a new natural ecdysteroid isolated from Serratula wolffii, is notable as the first 11-hydroxylated C21 ecdysteroid. Ecdysteroids are a class of hormones playing crucial roles in various biological processes, including insect development and plant defense mechanisms. The discovery of new ecdysteroids like 11alpha-Hydroxypoststerone expands the understanding of these biologically significant compounds (Hunyadi et al., 2004).

Modulation of 11β-Hydroxysteroid Dehydrogenase Activity

11alpha-Hydroxyprogesterone, closely related to 11alpha-Hydroxygalanthamine, is involved in research around 11β-Hydroxysteroid Dehydrogenase, which is a significant enzyme in the metabolism of glucocorticoids and has implications in the treatment of diabetes mellitus and other metabolic diseases. Understanding the activity of these compounds can aid in developing new therapeutic strategies (Courtney et al., 2008).

Identification in Metabolomic Analyses

11alpha-Hydroxyprogesterone has also been identified in metabolomic studies, such as in the context of Bacillus megaterium ATCC 13368, where it's one of the monohydroxylation products of progesterone. This highlights the role of 11alpha-Hydroxy compounds in broader metabolic pathways and their potential relevance in pharmaceutical applications (Lisurek et al., 2004).

properties

Product Name

11alpha-Hydroxygalanthamine

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

(1R,2S,12R,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-2,14-diol

InChI

InChI=1S/C17H21NO4/c1-18-8-10-3-4-12(21-2)16-15(10)17(13(20)9-18)6-5-11(19)7-14(17)22-16/h3-6,11,13-14,19-20H,7-9H2,1-2H3/t11-,13-,14-,17-/m1/s1

InChI Key

YLFKDWVECRVHGB-LSCFUAHRSA-N

Isomeric SMILES

CN1C[C@H]([C@]23C=C[C@H](C[C@H]2OC4=C(C=CC(=C34)C1)OC)O)O

SMILES

CN1CC(C23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)O

Canonical SMILES

CN1CC(C23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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